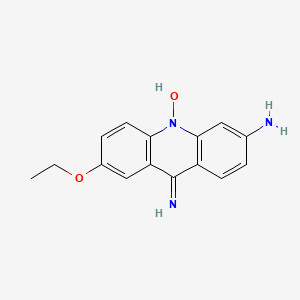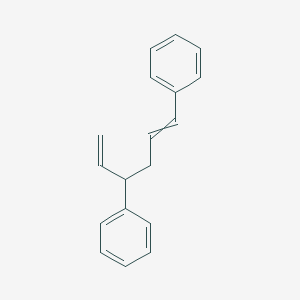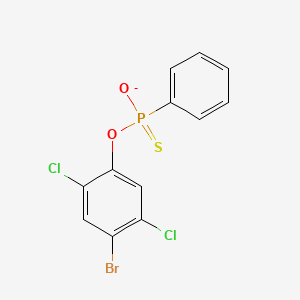
O-(4-Bromo-2,5-dichlorophenyl) phenylphosphonothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(4-Bromo-2,5-dichlorophenyl) phenylphosphonothioate is a chemical compound belonging to the organophosphate class. It is known for its use as a pesticide and fungicide. This compound is a white crystalline solid at room temperature and has been primarily used in agricultural settings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-Bromo-2,5-dichlorophenyl) phenylphosphonothioate involves the reaction of phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 4-bromo-2-chlorophenol . The reaction conditions typically require a controlled environment to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for commercial use .
Analyse Des Réactions Chimiques
Types of Reactions
O-(4-Bromo-2,5-dichlorophenyl) phenylphosphonothioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include 4-bromo-2,5-dichlorophenol, O-methyl phenylphosphonothioic acid, methyl phenylphosphonic acid, and phenylphosphonic acid .
Applications De Recherche Scientifique
O-(4-Bromo-2,5-dichlorophenyl) phenylphosphonothioate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on biological systems, particularly its toxicity and metabolic pathways.
Medicine: Investigated for potential therapeutic applications and its mechanism of action in biological systems.
Mécanisme D'action
The mechanism of action of O-(4-Bromo-2,5-dichlorophenyl) phenylphosphonothioate involves the inhibition of the acetylcholinesterase enzyme. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of the muscles, glands, and central nervous system . The molecular targets and pathways involved in this mechanism are similar to those of other organophosphate compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Profenofos: Another organophosphate compound with a similar mechanism of action.
Leptophos: A compound with similar chemical structure and applications.
Uniqueness
O-(4-Bromo-2,5-dichlorophenyl) phenylphosphonothioate is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other organophosphates. Its high efficacy as a pesticide and fungicide, along with its specific metabolic pathways, sets it apart from similar compounds .
Propriétés
Numéro CAS |
66113-72-2 |
|---|---|
Formule moléculaire |
C12H7BrCl2O2PS- |
Poids moléculaire |
397.0 g/mol |
Nom IUPAC |
(4-bromo-2,5-dichlorophenoxy)-oxido-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H8BrCl2O2PS/c13-9-6-11(15)12(7-10(9)14)17-18(16,19)8-4-2-1-3-5-8/h1-7H,(H,16,19)/p-1 |
Clé InChI |
RYFQZRGBZNWIBL-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)P(=S)([O-])OC2=CC(=C(C=C2Cl)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



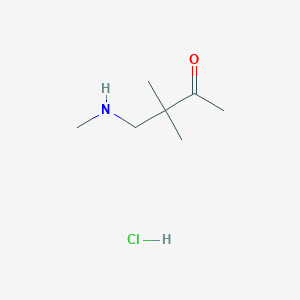

![N'-[(Ethoxycarbonyl)oxy]pyridine-2-carboximidamide](/img/structure/B14477606.png)
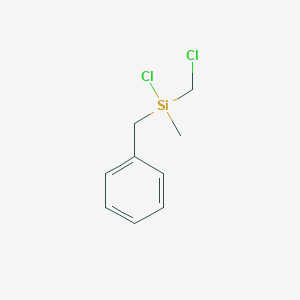
![Benzo[f]quinoline-5,6-dione](/img/structure/B14477615.png)
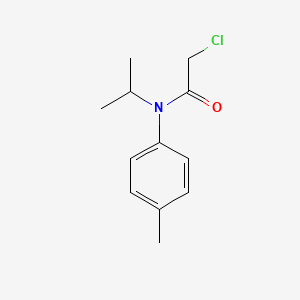
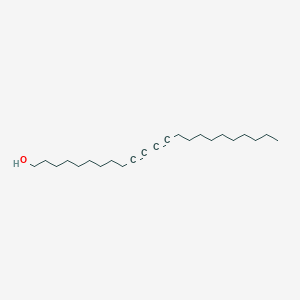


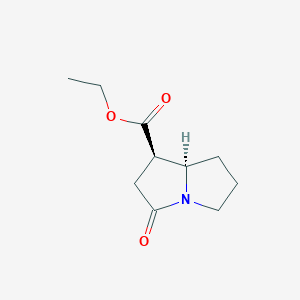
![1-{4,6-Bis[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-yl}octadecan-1-amine](/img/structure/B14477661.png)
